molecular formula C11H16N2O2 B6258124 3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanoic acid CAS No. 1367954-19-5

3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanoic acid

Cat. No.: B6258124
CAS No.: 1367954-19-5
M. Wt: 208.26 g/mol
InChI Key: DMBPUINEKKTEFE-UHFFFAOYSA-N
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Description

3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanoic acid is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1-methyl-4,5,6,7-tetrahydro-1H-indazole with a suitable propanoic acid derivative in the presence of a catalyst. The reaction conditions often include refluxing in a suitable solvent such as methanol or ethanol, with the addition of acids like methanesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process. Additionally, green chemistry approaches, including the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives with potential pharmaceutical applications.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanoic acid is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research .

Properties

CAS No.

1367954-19-5

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

3-(1-methyl-4,5,6,7-tetrahydroindazol-6-yl)propanoic acid

InChI

InChI=1S/C11H16N2O2/c1-13-10-6-8(3-5-11(14)15)2-4-9(10)7-12-13/h7-8H,2-6H2,1H3,(H,14,15)

InChI Key

DMBPUINEKKTEFE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCC(C2)CCC(=O)O)C=N1

Purity

95

Origin of Product

United States

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